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Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation

in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive

activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation,

resulting in disproportionately short stature and a range of medical complications. The growing

understanding of the molecular basis of achondroplasia has spurred the development of

several targeted therapies. This guide provides a comparative analysis of the clinical trial

results for TYRA-300, an investigational selective FGFR3 inhibitor, and other emerging

treatments for achondroplasia, including Vosoritide, Infigratinib, and TransCon CNP.

Mechanism of Action: A Tale of Two Pathways
The current therapeutic strategies for achondroplasia primarily target two key pathways

involved in bone growth: the FGFR3 signaling cascade and the C-type natriuretic peptide

(CNP) pathway.

TYRA-300 and Infigratinib are oral small molecule inhibitors that directly target the overactive

FGFR3 receptor. By binding to the tyrosine kinase domain of FGFR3, these drugs aim to block

the downstream signaling cascade that leads to impaired endochondral ossification. TYRA-300
is designed as a selective FGFR3 inhibitor to minimize off-target effects on other FGFR

isoforms, which could potentially offer a better safety profile compared to pan-FGFR inhibitors.

[1][2] Infigratinib is a selective inhibitor of FGFR1-3.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15575993?utm_src=pdf-interest
https://www.benchchem.com/product/b15575993?utm_src=pdf-body
https://www.benchchem.com/product/b15575993?utm_src=pdf-body
https://www.benchchem.com/product/b15575993?utm_src=pdf-body
https://qedtx.com/wp-content/themes/qedtx/assets/pdf/PROPEL2%20trial%20design%20ENDO%202021.pdf
https://trials.cancervic.org.au/details/feed-cta-trial499
https://pmc.ncbi.nlm.nih.gov/articles/PMC10555953/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vosoritide and TransCon CNP, on the other hand, work by stimulating the CNP pathway, which

acts as a natural antagonist to the FGFR3 pathway.[4] Vosoritide is a CNP analog, while

TransCon CNP is a long-acting prodrug of CNP.[5][6] By activating the natriuretic peptide

receptor B (NPR-B), these drugs initiate a signaling cascade that ultimately inhibits the

downstream effects of the overactive FGFR3 signaling, thereby promoting chondrocyte

proliferation and bone growth.

Clinical Trial Performance: A Head-to-Head
Comparison
While direct comparative trials are lacking, data from individual clinical studies provide valuable

insights into the potential efficacy and safety of these investigational drugs. It is important to

note that clinical data for TYRA-300 in achondroplasia is not yet available as the Phase 2

BEACH301 trial has recently commenced.[7] The data presented for TYRA-300 is from the

SURF301 trial in patients with FGFR3-altered metastatic urothelial cancer, which provides

initial proof-of-concept for its FGFR3 inhibition.
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Drug Trial Name Phase
Key
Efficacy
Endpoint

Results
Safety and
Tolerability

TYRA-300
SURF301 (in

mUC)
1/2

Partial

Response

(PR) Rate

54.5% PR

rate and

100%

disease

control rate at

doses ≥90

mg/day in

patients with

FGFR3-

altered mUC.

[8][9][10]

Generally

well-

tolerated.

Serious

treatment-

related

adverse

events in

10% of

patients

across all

dose ranges.

[8][10]

BEACH301

(in

Achondroplas

ia)

2

Change in

Annualized

Growth

Velocity

(AGV)

Data not yet

available.

Data not yet

available.

Vosoritide Phase 3 3

Change in

AGV from

baseline

~1.57

cm/year

increase

compared to

placebo after

52 weeks.[4]

Generally

well-tolerated

with a mild

side effect

profile.[4][11]

Infigratinib PROPEL 2 2
Change in

AGV

+2.51

cm/year at 12

months;

+2.50

cm/year at 18

months.[12]

Continuous

and well-

tolerated

safety profile.

[12]
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TransCon

CNP
ApproaCH Pivotal

Change in

AGV from

baseline

1.49 cm/year

greater than

placebo at

Week 52.[6]

Generally

well-

tolerated,

with a safety

profile

comparable

to placebo.[6]

[13]

COACH (with

hGH)
- Mean AGV

9.14 cm/year

in treatment-

naïve

children over

26 weeks.[5]

Consistent

with

monotherapy

profiles.[5]

Experimental Protocols
TYRA-300: SURF301 and BEACH301 Trials

SURF301 Protocol: A Phase 1/2, multicenter, open-label study in adult patients with

advanced solid tumors harboring FGFR3 alterations.[14][15] The trial consists of a dose-

escalation phase to determine the recommended Phase 2 dose, followed by a dose-

expansion phase to evaluate preliminary anti-tumor activity.[14] Patients receive oral TYRA-
300 daily in 28-day cycles.[4] Key assessments include safety, tolerability, pharmacokinetics,

and tumor response based on RECIST v1.1 criteria.[11]

BEACH301 Protocol: A Phase 2, multicenter, open-label, dose-escalation and dose-

expansion study in children aged 3 to 10 with achondroplasia and open growth plates.[13]

[16] The study will enroll both treatment-naïve and previously treated children.[6][17]

Participants will receive oral TYRA-300 (dabogratinib) once daily, with doses adjusted based

on weight.[8][17] The primary objectives are to evaluate the safety, tolerability, and to identify

a potentially effective dose of TYRA-300.[6][13] Key efficacy endpoints include change from

baseline in annualized growth velocity.[17]
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The pivotal Phase 3 trial was a randomized, double-blind, placebo-controlled, multicenter study

in children with achondroplasia aged 5 to 18 years.[12][18] Participants were required to have

participated in a six-month baseline growth study to establish their baseline growth velocity.[12]

[19] Patients were randomized to receive either daily subcutaneous injections of vosoritide

(15.0 μg/kg) or placebo for 52 weeks.[12] The primary endpoint was the change from baseline

in mean annualized growth velocity at 52 weeks compared to placebo.[12]

Infigratinib: PROPEL 2 Trial
PROPEL 2 is a Phase 2, open-label, dose-escalation and dose-expansion study in children

aged 3 to 11 years with achondroplasia who had completed at least six months in the PROPEL

observational study.[3][20] The study aims to evaluate the safety, tolerability, and efficacy of

oral infigratinib.[20] The trial includes a dose-escalation phase with multiple cohorts to identify

the optimal dose, followed by a dose-expansion phase.[3][5] Primary endpoints include the

incidence of treatment-emergent adverse events and the change from baseline in annualized

height velocity.[20]

TransCon CNP: ApproaCH Trial
The ApproaCH trial is a Phase 2b, multicenter, double-blind, randomized, placebo-controlled

study evaluating the efficacy and safety of once-weekly subcutaneous doses of TransCon CNP

in children with achondroplasia aged 2 to 11 years. The study includes a 52-week treatment

period followed by an open-label extension. The primary endpoint is the annualized growth

velocity at 52 weeks compared to placebo.
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Caption: Signaling pathways in achondroplasia and points of therapeutic intervention.
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Caption: Generalized workflow of clinical trials for achondroplasia treatments.

Conclusion
The landscape of therapeutic options for achondroplasia is rapidly evolving, with several

promising drugs in late-stage clinical development. While Vosoritide has demonstrated efficacy

and is approved in several regions, oral therapies like TYRA-300 and Infigratinib offer the

potential for improved convenience. TransCon CNP provides a less frequent injection schedule.

The selective nature of TYRA-300 may offer a favorable safety profile, a critical consideration

for a pediatric population requiring long-term treatment. The results from the ongoing and

upcoming clinical trials, particularly the BEACH301 study for TYRA-300, will be crucial in

determining the comparative efficacy and safety of these novel therapies and shaping the

future of achondroplasia management.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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